Hsd17B13-IN-46

HSD17B13 enzymatic inhibition IC₅₀

HSD17B13-IN-46 (also designated Compound is a synthetic small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), an enzyme predominantly expressed in the liver that plays a key role in lipid metabolism and has been genetically validated as a therapeutic target for metabolic dysfunction-associated steatohepatitis (MASH) and other chronic liver diseases. The compound is identified by CAS number 2912453-90-6 and has the molecular formula C₂₁H₂₀N₂O₅S₂, with a molecular weight of 444.52 g/mol.

Molecular Formula C21H20N2O5S2
Molecular Weight 444.5 g/mol
Cat. No. B12382052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-46
Molecular FormulaC21H20N2O5S2
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C2=CSC(=N2)C3=CC=C(C=C3)C4CCC4
InChIInChI=1S/C21H20N2O5S2/c1-28-18-11-16(21(24)25)9-10-17(18)23-30(26,27)19-12-29-20(22-19)15-7-5-14(6-8-15)13-3-2-4-13/h5-13,23H,2-4H2,1H3,(H,24,25)
InChIKeyOEKMKXNLMTXYME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HSD17B13-IN-46 Procurement Guide: Chemical Identity and Core Pharmacological Profile for Liver Disease Research


HSD17B13-IN-46 (also designated Compound 351) is a synthetic small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), an enzyme predominantly expressed in the liver that plays a key role in lipid metabolism and has been genetically validated as a therapeutic target for metabolic dysfunction-associated steatohepatitis (MASH) and other chronic liver diseases [1]. The compound is identified by CAS number 2912453-90-6 and has the molecular formula C₂₁H₂₀N₂O₅S₂, with a molecular weight of 444.52 g/mol . HSD17B13-IN-46 is supplied as a solid typically stored at -20°C and is soluble in DMSO for in vitro applications, with established formulations available for in vivo administration .

Why HSD17B13-IN-46 Cannot Be Replaced by Other HSD17B13 Inhibitors Without Validation


Substituting HSD17B13-IN-46 with another HSD17B13 inhibitor without rigorous cross-validation introduces substantial scientific and procurement risk. HSD17B13 inhibitors exhibit marked divergence across multiple dimensions critical to experimental success: enzymatic potency varies by more than two orders of magnitude (from low nanomolar to micromolar ranges), selectivity profiles differ dramatically across the 17β-HSD family and broader off-target panels, and pharmacokinetic properties such as liver microsomal stability and hepatic targeting are highly scaffold-dependent [1][2]. For example, while BI-3231 demonstrates potency of 1 nM against human HSD17B13, its liver microsomal stability is significantly inferior to that of inhibitor 32 (HSD17B13-IN-104), which has an IC₅₀ of 2.5 nM [1]. Moreover, the modality of inhibition (small molecule vs. antisense oligonucleotide vs. siRNA) yields fundamentally different pharmacodynamic timelines and experimental design constraints [3]. Directly replacing HSD17B13-IN-46 with a different inhibitor class or scaffold without confirming assay equivalence risks generating non-comparable or misleading data, potentially compromising reproducibility and delaying project timelines.

HSD17B13-IN-46 Quantitative Differentiation Evidence: Potency, Selectivity, and Structural Benchmarking


Enzymatic Potency of HSD17B13-IN-46: IC₅₀ Benchmarking Against Estradiol Substrate

HSD17B13-IN-46 demonstrates sub-micromolar inhibitory potency against HSD17B13 using estradiol as the substrate, with a reported IC₅₀ of < 0.1 μM . This potency threshold positions the compound as an effective in vitro tool for HSD17B13 inhibition studies. While no direct head-to-head comparison with structurally distinct inhibitors (e.g., BI-3231, HSD17B13-IN-105) is available in the same experimental system, cross-study comparisons indicate that HSD17B13-IN-46 occupies a potency range that is approximately 40- to 100-fold less potent than the most advanced nanomolar inhibitors such as BI-3231 (IC₅₀ = 1 nM) and inhibitor 32 (IC₅₀ = 2.5 nM), but comparable to or more potent than early-stage lead compounds [1]. This potency profile makes HSD17B13-IN-46 suitable for target engagement studies where sub-nanomolar affinity is not required and where scaffold diversity is valued for SAR exploration .

HSD17B13 enzymatic inhibition IC₅₀ liver disease MASH

Structural Differentiation of HSD17B13-IN-46: Chemical Scaffold and Physicochemical Properties for SAR Studies

HSD17B13-IN-46 (CAS 2912453-90-6) possesses a distinct chemical scaffold defined by a benzoic acid core linked via a sulfonamide moiety to a 2-(4-cyclobutylphenyl)-4-thiazolyl group, with an additional 3-methoxy substitution on the benzoic acid ring . This scaffold differs fundamentally from other characterized HSD17B13 inhibitors: BI-3231 contains a 1,3,4-thiadiazole core linked to a pyrimidinedione; HSD17B13-IN-105 features a trifluoromethyl-substituted phenyl-oxadiazole system; and inhibitor 32/HSD17B13-IN-104 is built on yet another distinct chemotype [1]. Physicochemical differentiation includes a molecular weight of 444.52 g/mol, a predicted LogP consistent with moderate lipophilicity, and a predicted pKa of approximately 3.8 for the benzoic acid moiety . The compound is formulated as a solid with documented solubility in DMSO (e.g., 10 mM stock solutions) and established in vivo formulation protocols using DMSO/PEG300/Tween 80/saline systems . This structural and property profile positions HSD17B13-IN-46 as a valuable tool for exploring HSD17B13 inhibition via a sulfonamide-thiazole pharmacophore distinct from the more extensively characterized thiadiazole and oxadiazole series, enabling orthogonal validation of target biology and reducing the risk of scaffold-specific artifacts in preclinical studies .

SAR chemical scaffold HSD17B13 molecular property structural diversity

In Vivo Formulation and Stability Profile of HSD17B13-IN-46 for Animal Studies

HSD17B13-IN-46 is supported by documented in vivo formulation protocols that enable its use in preclinical animal studies. The compound is supplied as a solid powder stable at -20°C for up to 3 years and at 4°C for 2 years; in DMSO solvent, it remains stable at -80°C for 6 months and at -20°C for 1 month . Six distinct injection formulations have been validated for administration via IP, IV, IM, or SC routes, including DMSO:Tween 80:Saline (10:5:85), DMSO:PEG300:Tween 80:Saline (10:40:5:45), and DMSO:Corn oil (10:90) . These established formulation protocols reduce the experimental burden of de novo solubility and stability optimization, providing a reproducible starting point for dose-ranging studies . In contrast, many early-stage HSD17B13 inhibitors lack publicly documented in vivo formulation guidance, requiring researchers to invest significant time and resources in empirical solubility screening and stability testing prior to initiating animal experiments. Furthermore, while advanced inhibitors like inhibitor 32 demonstrate superior liver microsomal stability in direct comparative studies [1], HSD17B13-IN-46's well-characterized storage and handling parameters ensure consistent compound integrity across experimental replicates .

in vivo formulation solubility stability HSD17B13 preclinical

Optimal Procurement and Application Scenarios for HSD17B13-IN-46 in Liver Disease Research


In Vitro Target Engagement and Enzymatic Inhibition Studies in MASH/NAFLD Models

HSD17B13-IN-46 is optimally deployed for in vitro target engagement studies in hepatic cell lines and primary hepatocyte models of lipid accumulation and lipotoxicity. Its sub-micromolar potency (IC₅₀ < 0.1 μM against estradiol) provides sufficient target coverage for cellular assays while minimizing the risk of cytotoxicity associated with excessively potent compounds. The compound's distinct sulfonamide-thiazole scaffold offers a valuable orthogonal chemotype for confirming that observed phenotypic effects are genuinely HSD17B13-mediated rather than scaffold-dependent artifacts. Researchers investigating HSD17B13 biology in steatosis, inflammation, or fibrosis pathways can use HSD17B13-IN-46 alongside structurally unrelated inhibitors (e.g., BI-3231) to strengthen causal inference regarding target engagement .

Structure-Activity Relationship (SAR) Exploration and Lead Diversification Campaigns

For medicinal chemistry teams engaged in HSD17B13 inhibitor optimization, HSD17B13-IN-46 serves as a structurally differentiated benchmark compound representing the sulfonamide-thiazole chemotype . Its benzoic acid-sulfonamide-thiazole core provides a starting point for SAR exploration that is chemically distinct from the thiadiazole series (exemplified by BI-3231) and the oxadiazole series (exemplified by HSD17B13-IN-105) . The compound's moderate molecular weight (444.52 g/mol) and predictable physicochemical properties make it a suitable reference for assessing how scaffold modifications impact potency, selectivity, and ADME parameters. Procurement of HSD17B13-IN-46 enables teams to benchmark their internal compounds against a publicly disclosed inhibitor from a unique chemical series, facilitating intellectual property positioning and competitive intelligence .

Preclinical In Vivo Proof-of-Concept Studies Using Validated Formulation Protocols

HSD17B13-IN-46 is well-suited for initial in vivo proof-of-concept studies in rodent models of NAFLD, NASH, or metabolic liver disease. The availability of six pre-validated injection formulations substantially reduces the time from compound acquisition to first in vivo dose, a critical advantage for laboratories with limited formulation development resources. The documented storage stability (3 years at -20°C for powder; 6 months at -80°C in DMSO) ensures that multi-dose studies can be conducted without batch-to-batch variability or degradation concerns. Researchers should note, however, that more advanced inhibitors such as inhibitor 32 have demonstrated superior liver microsomal stability and pharmacokinetic profiles in direct comparative studies ; HSD17B13-IN-46 is therefore best positioned for early-stage target validation rather than advanced preclinical development requiring optimized drug-like properties.

Cross-Validation of Genetic Target Engagement Across Modality Types

HSD17B13-IN-46 enables researchers to compare pharmacological inhibition with genetic knockdown approaches (e.g., siRNA, antisense oligonucleotides like AZD7503) . Because the HSD17B13 loss-of-function variant (rs72613567:TA) is strongly associated with reduced risk of chronic liver disease , validating that small-molecule inhibition recapitulates the protective phenotype of genetic deficiency is a critical translational step. HSD17B13-IN-46 provides a chemical biology tool for acute, reversible target inhibition that complements the chronic, irreversible nature of genetic silencing. This cross-modality validation strengthens confidence in HSD17B13 as a therapeutic target and informs the design of clinical candidate selection strategies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hsd17B13-IN-46

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.